molecular formula C12H9F3N2O2S B517159 {2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid CAS No. 918793-31-4

{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B517159
CAS No.: 918793-31-4
M. Wt: 302.27 g/mol
InChI Key: LQLKGMWSBBEFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid is a synthetic organic compound that features a trifluoromethyl group attached to an aniline moiety, which is further connected to a thiazole ring and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid typically involves multiple steps, starting with the preparation of 4-(trifluoromethyl)aniline. This intermediate can be synthesized through the reaction of aniline with trifluoromethylating agents under controlled conditions . The subsequent steps involve the formation of the thiazole ring, which can be achieved through cyclization reactions involving appropriate thioamide and α-haloketone precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency and reduce waste .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2S/c13-12(14,15)7-1-3-8(4-2-7)16-11-17-9(6-20-11)5-10(18)19/h1-4,6H,5H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLKGMWSBBEFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00581102
Record name {2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918793-31-4
Record name {2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 2
Reactant of Route 2
{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 3
Reactant of Route 3
{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 4
Reactant of Route 4
{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 5
Reactant of Route 5
{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 6
Reactant of Route 6
{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.